D-Lyxose-13C-1

NMR Spectroscopy Carbohydrate Conformation Solution Dynamics

Quantifying pentose phosphate pathway flux using uniformly ¹³C-labeled substrates generates complex isotopomer distributions that obscure individual metabolite tracing. D-Lyxose-13C-1 (CAS 70849-22-8) solves this with a single ¹³C atom at the C-1 carbonyl, the reactive center for mutarotation and aldose reductase recognition. • Resolves all six C-1 anomeric signals (α/β-furanose, α/β-pyranose, aldehyde, hydrate) in 1D ¹³C NMR at 150 MHz for precise anomer population and hydrate/aldehyde ratio determination (6.3-7.8 for D-lyxose). • Functions as an isotopically distinct internal standard in LC-MS/MS, delivering ±20% accuracy for D-lyxose quantitation in plasma and urine. • Supplied ≥98% pure; stable at ambient temperature during standard global shipping; available from mg to gram scale with batch-specific CoA.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B12406944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Lyxose-13C-1
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i4+1
InChIKeyPYMYPHUHKUWMLA-HWEHKSLWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Lyxose-13C-1: Stable Isotope-Labeled Rare Pentose for Quantitative Metabolic Tracing and Structural Biology


D-Lyxose-13C-1 (CAS 70849-22-8), also referred to as D-Lyxose-1-13C, is a stable isotope-labeled analog of the rare aldopentose D-lyxose, featuring a carbon-13 atom at the C-1 carbonyl position . D-Lyxose is a C-2 epimer of D-xylose and is endogenously present as a metabolite, with applications spanning metabolic flux analysis, NMR-based structural elucidation, and pharmaceutical intermediate synthesis . The incorporation of 13C at C-1 confers a distinct isotopic signature detectable by NMR and mass spectrometry, enabling precise tracking of this sugar in complex biological matrices without the hazards associated with radioactive tracers [1].

1
Carbon-1 position-specific 13C label for targeted metabolic tracing and NMR analysis of anomeric transformations
2
Isotopically distinct internal standard for LC-MS/MS quantitation of endogenous D-lyxose in research matrices
3
Avoids spectral complexity of uniformly labeled pentoses; single C-1 resonance supports straightforward flux ratio calculations

Why Unlabeled D-Lyxose or Other 13C-Labeled Pentoses Cannot Substitute for D-Lyxose-13C-1 in Quantitative NMR and Flux Studies


Substituting D-Lyxose-13C-1 with unlabeled D-lyxose eliminates the ability to trace metabolic fate via 13C NMR or to use the compound as an isotopically distinct internal standard in LC-MS/MS quantitation [1]. Moreover, alternative 13C labeling patterns (e.g., C-2, C-5, uniform 13C5, or dual-labeled 1,2-13C2) yield different NMR coupling patterns and isotopomer distributions that complicate or preclude specific metabolic flux ratio calculations and structural assignments that rely on the unique C-1 signal . The C-1 carbonyl is the reactive center for mutarotation and enzymatic transformations; thus, the position-specific label is essential for resolving mechanistic questions about anomerization and aldose reductase recognition .

Unlabeled Unlabeled D-lyxose cannot serve as a tracer or internal standard; isotopic distinction is essential for MS and NMR quantitation.
Uniform label D-Lyxose-UL-13C5 generates complex isotopomer patterns and multiplet coupling that may obscure C-1-specific flux information.
Position mismatch Alternative 13C positions (C-2, C-5, or 1,2-13C2) alter NMR coupling networks and cannot report exclusively on carbonyl reactivity and anomerization.

Quantitative Differentiation of D-Lyxose-13C-1 Versus Alternative Pentoses and Labeling Patterns: Evidence for Scientific Selection


NMR-Based Quantitation of Cyclic and Acyclic Forms in Solution: D-Lyxose-1-13C Exhibits a Distinct Hydrate/Aldehyde Ratio Among Aldopentoses

In 1H-decoupled 13C NMR spectra (150 MHz, 2H2O, 28°C) of M solutions, D-Lyxose-1-13C yields six enriched C-1 signals corresponding to α/β-furanoses, α/β-pyranoses, aldehyde, and hydrate forms [1]. Quantitation reveals that for D-lyxose, the hydrate/aldehyde ratio is 6.3–7.8, which is significantly higher than the 2.1 ratio observed for D-ribose-1-13C under identical conditions [1]. This indicates that D-lyxose-1-13C exists predominantly in hydrated cyclic forms, a property that directly impacts its reactivity and enzymatic recognition compared to other pentoses.

Hydrate/aldehyde ratio
Head-to-head
Ratio 6.3–7.8 for D-lyxose-1-13C vs. 2.1 for D-ribose-1-13C
Distinct solution equilibrium informs enzymatic specificity studies.
150 MHz 13C NMR, 2H2O, 28°C; Drew et al.
NMR Spectroscopy Carbohydrate Conformation Solution Dynamics

Isotopic Enrichment and Purity: D-Lyxose-13C-1 Meets 99 atom % 13C Specification, Ensuring Reliable Quantitation

Commercially available D-Lyxose-13C-1 is supplied with an isotopic enrichment of 99 atom % 13C and a chemical purity of ≥98% (or 99% for specific vendors) . This high level of enrichment minimizes isotopic dilution and ensures that the 13C signal intensity accurately reflects the concentration of the labeled compound in NMR and MS experiments. In contrast, alternative labeling patterns (e.g., D-Lyxose-UL-13C5) may exhibit different enrichment specifications due to synthetic challenges, but for C-1 labeling, 99% is the standard benchmark .

Isotopic enrichment
Lot attribute
99 atom % 13C, chemical purity ≥98%
High enrichment ensures reliable quantitation and low detection limits.
Review vendor CoA; typical specification
Analytical Chemistry Stable Isotope Labeling Quality Control

Position-Specific 13C Labeling at C-1 Enables Targeted Metabolic Flux Analysis of the Pentose Phosphate Pathway and Lyxose Isomerization

Unlike uniformly labeled [U-13C5] D-lyxose, which yields complex isotopomer distributions, D-Lyxose-13C-1 provides a single 13C resonance at the reactive C-1 position, allowing researchers to trace the fate of the carbonyl carbon specifically . In metabolic flux experiments, this targeted label simplifies NMR spectral interpretation and enables precise calculation of flux ratios through pathways where the C-1 carbon is retained or lost (e.g., decarboxylation in the oxidative pentose phosphate pathway). Dual-labeled analogs (e.g., D-Lyxose-1,2-13C2) generate homonuclear J-coupling that can complicate quantitation unless specifically needed for bond cleavage studies .

Spectral simplicity
Class-level
Single C-1 resonance vs. complex multiplets from UL-13C5 or 1,2-13C2
Simplifies flux ratio calculation and shortens NMR acquisition time.
Reported class-level; spectral context
Metabolic Flux Analysis Pentose Phosphate Pathway Enzyme Mechanism

C-1 Labeled D-Lyxose as a Molecular Modeling Tool for Aldose Reductase: Structural Basis for Drug Design

D-Lyxose-13C-1 is employed in molecular modeling calculations to study drug binding and recognition by aldose reductase, an enzyme implicated in diabetic complications . The C-1 carbon is the anomeric center and a key determinant of binding orientation. While unlabeled D-lyxose can be used for similar modeling, the 13C label allows for experimental validation of predicted binding poses via NMR chemical shift perturbations or transferred NOE experiments. The C-2 epimer D-xylose-1-13C, while also a substrate for aldose reductase, exhibits different binding kinetics due to stereochemical inversion at C-2, making D-lyxose-1-13C essential for characterizing lyxose-specific interactions .

NMR binding validation
Class-level
Enables direct observation of anomeric carbon environment upon aldose reductase binding
Supports structure-based drug design by validating docking poses.
Class-level; requires experimental verification
Molecular Modeling Aldose Reductase Drug Binding

D-Lyxose-13C-1 as an Isotopically Distinct Internal Standard for Accurate LC-MS/MS Quantitation of Endogenous D-Lyxose

In LC-MS/MS analysis, isotopically labeled analogs serve as ideal internal standards because they co-elute with the analyte and exhibit nearly identical ionization efficiency while being distinguishable by mass [1]. D-Lyxose-13C-1 (MW 151.12) possesses a +1 Da mass shift relative to unlabeled D-lyxose (MW 150.13), allowing for separate MS/MS detection channels. This enables accurate quantification of endogenous D-lyxose in biological matrices (e.g., plasma, urine) with typical method accuracy within ±20% at ng/mL levels [2]. Using a structurally similar but unlabeled sugar (e.g., D-xylose) as internal standard would introduce greater variability due to differences in extraction recovery and ionization response.

ISTD quantitation
Assay context
+1 Da mass shift; typical accuracy ±20% at ng/mL levels
Supports accurate D-lyxose measurement in research metabolomics and PK studies.
ISTD benchmarking; matrix effect mitigation
Mass Spectrometry Quantitative Metabolomics Internal Standard

High-Impact Application Scenarios for D-Lyxose-13C-1 in Metabolic Research and Pharmaceutical Development


Quantitative 13C NMR Analysis of Aldopentose Solution Equilibria and Anomeric Speciation

Researchers can employ D-Lyxose-13C-1 to accurately quantify the relative populations of α/β-furanose, α/β-pyranose, aldehyde, and hydrate forms in aqueous solution by 1D 13C NMR. As demonstrated by Drew et al., the six C-1 signals are well-resolved at 150 MHz, enabling precise integration and determination of hydrate/aldehyde ratios (6.3–7.8 for D-lyxose) [1]. This data is critical for interpreting enzymatic specificity and mutarotation kinetics.

Metabolic Flux Analysis of Pentose Metabolism in Engineered Microorganisms

D-Lyxose-13C-1 serves as a tracer in 13C metabolic flux analysis (13C-MFA) to dissect the pentose phosphate pathway and lyxose/xylulose isomerization networks. By feeding the labeled sugar to cell cultures and analyzing the resulting isotopomer distribution in proteinogenic amino acids or central carbon metabolites via NMR or GC-MS, flux ratios can be calculated with reduced spectral complexity compared to uniformly labeled substrates .

NMR-Validated Molecular Modeling of Aldose Reductase Inhibitor Binding

In structure-based drug design targeting aldose reductase, D-Lyxose-13C-1 can be used as a probe ligand. Docking simulations predict binding poses, and subsequent 13C NMR chemical shift perturbation experiments validate the predicted interactions at the C-1 anomeric center. This approach provides experimental feedback to refine computational models and guide the synthesis of novel inhibitors .

Accurate Quantitation of Endogenous D-Lyxose in Biological Fluids for Metabolomics Studies

As an isotopically labeled internal standard, D-Lyxose-13C-1 enables robust LC-MS/MS quantification of D-lyxose in complex matrices such as plasma or urine. Its near-identical physicochemical properties to the unlabeled analyte ensure consistent extraction recovery and ionization efficiency, achieving the ±20% accuracy benchmark required for clinical metabolomics and pharmacokinetic studies [2].

Application
Selection Property
Validation Focus
Quantitative 13C NMR of pentose equilibria
C-1 specific 13C enrichment
Hydrate/aldehyde ratio and anomeric speciation
13C metabolic flux analysis in microorganisms
Position-specific 13C label
Flux ratio calculation with reduced spectral complexity
NMR-guided drug-target binding studies
C-1 13C label for NMR binding assays
Experimental validation of docking poses at anomeric center
LC-MS/MS quantitation of D-lyxose in research matrices
Isotopically distinct internal standard
Accuracy and precision in complex biological samples

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